Lipophilicity Comparison vs. Monosubstituted Analogs
The target compound exhibits a computed XLogP3-AA of 3.0 [1]. This represents a substantial increase in lipophilicity compared to the monosubstituted 4-chloro-1H-benzimidazole (XLogP3-AA ≈ 1.8) and a moderate increase over 6-(trifluoromethyl)-1H-benzimidazole (XLogP3-AA ≈ 2.3) [2]. This enhanced lipophilicity can be critical for membrane permeability in cell-based assays or for improving metabolic stability in lead optimization.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 4-chloro-1H-benzimidazole (XLogP3-AA ≈ 1.8); 6-(trifluoromethyl)-1H-benzimidazole (XLogP3-AA ≈ 2.3) |
| Quantified Difference | Target is 1.2 log units more lipophilic than 4-Cl analog and 0.7 units more than 6-CF3 analog |
| Conditions | In silico prediction (XLogP3-AA, PubChem 2024.11.20) |
Why This Matters
This quantifiable lipophilicity difference can directly guide selection when designing libraries for targets requiring specific logP windows.
- [1] PubChem. Compound Summary for CID 2736676. XLogP3-AA: 3.0. View Source
- [2] PubChem. Compound Summaries for CID 77511 (4-chloro-1H-benzimidazole, XLogP3-AA: 1.8) and CID 12556379 (6-(trifluoromethyl)-1H-benzimidazole, XLogP3-AA: 2.3). Values retrieved 2026-04-25. View Source
